molecular formula C12H17NO3 B11732069 5-Amino-2-methoxyphenyl pivalate

5-Amino-2-methoxyphenyl pivalate

Cat. No.: B11732069
M. Wt: 223.27 g/mol
InChI Key: WLYDBFKMNWUZDX-UHFFFAOYSA-N
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Description

5-Amino-2-methoxyphenyl pivalate is an organic compound with the molecular formula C12H17NO3 It is a derivative of pivalic acid and is characterized by the presence of an amino group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methoxyphenyl pivalate typically involves the esterification of 5-Amino-2-methoxyphenol with pivalic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the synthesis process, ensuring consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methoxyphenyl pivalate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-Amino-2-methoxyphenyl pivalate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-methoxyphenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methoxyphenol: Lacks the pivalate ester group.

    5-Amino-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the pivalate ester.

    5-Amino-2-methoxybenzyl alcohol: Contains a hydroxyl group instead of the pivalate ester.

Uniqueness

5-Amino-2-methoxyphenyl pivalate is unique due to the presence of the pivalate ester group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

(5-amino-2-methoxyphenyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)11(14)16-10-7-8(13)5-6-9(10)15-4/h5-7H,13H2,1-4H3

InChI Key

WLYDBFKMNWUZDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=CC(=C1)N)OC

Origin of Product

United States

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